N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine
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Overview
Description
“N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine” is a chemical compound with the molecular formula C9H15N2S . It is also known by its InChI code: 1S/C9H15N2S.2ClH/c1-10-6-9-11-7-4-2-3-5-8(7)12-9;;/h10,12H,2-6H2,1H3;2*1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code: 1S/C9H15N2S.2ClH/c1-10-6-9-11-7-4-2-3-5-8(7)12-9;;/h10,12H,2-6H2,1H3;2*1H . This indicates that the molecule consists of 9 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Organic Synthesis
- A study demonstrated the synthesis of novel oxadiazole derivatives from benzimidazole, highlighting the versatility of similar compounds in organic synthesis (Vishwanathan & Gurupadayya, 2014).
Antitumor Activity
- Research has been conducted on the synthesis of certain derivatives and their evaluation for antitumor activity, indicating the potential medicinal applications of such compounds (Ostapiuk, Frolov, & Matiychuk, 2017).
Corrosion Inhibition
- Amino acid compounds related to the structure have been studied as corrosion inhibitors for steel, suggesting its application in material science (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial Activity
- Some derivatives have been synthesized and evaluated for their antimicrobial activities, showing the broad potential in pharmaceutical research (Visagaperumal et al., 2010).
Herbicide Development
- Derivatives of the compound have shown promise as herbicide agents, highlighting their potential in agricultural applications (Jiang et al., 2011).
Biological and Entomological Activities
- Synthesis and evaluation of biologically active derivatives containing benzimidazole and imidazoline moieties suggest a variety of biological applications (Chaudhary et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIDDNFHMBPUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(S1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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